2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Beschreibung
The compound 2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide features a triazolo-pyrazine core substituted with a 4-bromophenyl group, a sulfanyl linkage, and an acetamide moiety bearing a 3,5-dimethylphenyl substituent.
Eigenschaften
IUPAC Name |
2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O2S/c1-13-9-14(2)11-16(10-13)23-18(28)12-30-21-25-24-19-20(29)26(7-8-27(19)21)17-5-3-15(22)4-6-17/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFMDYAEAUPAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the bromophenyl and dimethylphenyl groups. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The compound’s triazolo-pyrazine core is a heterocyclic scaffold common in medicinal chemistry due to its hydrogen-bonding capacity and metabolic resilience. Comparisons with structurally similar compounds can be drawn based on substituent variations:
| Compound Name/Structure | Key Substituents | Log P (Predicted) | Bioactivity (Hypothetical) |
|---|---|---|---|
| Target Compound | 4-Bromophenyl, 3,5-dimethylphenyl | ~3.8 | Potential kinase inhibition |
| Analog 1: Chlorophenyl variant | 4-Chlorophenyl, 3,5-dimethylphenyl | ~3.5 | Reduced potency vs. bromine |
| Analog 2: Unsubstituted phenyl variant | Phenyl, 3,5-dimethylphenyl | ~2.9 | Lower lipophilicity |
| Analog 3: Methoxy-substituted triazolo-pyrazine | 4-Methoxyphenyl, 3,5-dimethylphenyl | ~2.7 | Enhanced solubility |
Key Observations :
Electronic and Hydrogen-Bonding Properties
The sulfanyl (-S-) linker and acetamide group introduce hydrogen-bond donor/acceptor sites. In Analog 3, replacing bromine with methoxy could weaken intramolecular hydrogen bonding (as seen in flavonoid studies ), altering retention behavior in chromatographic assays and bioavailability.
Methodological Considerations in Comparative Studies
QSPR/QSAR Modeling
Molecular descriptors (e.g., van der Waals volume, electronic parameters) derived from the compound’s topology and electronic structure are critical for predicting properties like solubility and binding affinity . For example, the bromine atom’s polarizability could be quantified to correlate with observed bioactivity in congener series.
Virtual Screening Strategies
Structural similarity metrics (e.g., Tanimoto coefficients) would prioritize analogues with conserved triazolo-pyrazine cores but varying substituents. Dissimilarity-based screening might identify compounds with divergent scaffolds but overlapping target profiles .
Biologische Aktivität
The compound 2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A triazolopyrazine core , which is known for its diverse biological activities.
- A bromophenyl group , which may enhance the compound's interaction with biological targets.
- A sulfanyl linkage , potentially contributing to its reactivity and biological effects.
Anticancer Properties
Research has indicated that compounds similar to this structure exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may interact with specific enzymes or receptors involved in cancer cell proliferation and survival. Studies suggest that it can induce apoptosis in cancer cells through modulation of signaling pathways related to cell growth and death .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- In Vitro Studies : Preliminary studies have demonstrated activity against various bacterial strains. The presence of the triazole ring is often associated with enhanced antimicrobial effects .
Anti-inflammatory Effects
Some derivatives of triazolopyrazines have shown promise in reducing inflammation:
- Cytokine Modulation : The compound may inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response .
Case Studies
- Anticancer Activity : A study evaluating similar triazolopyrazine derivatives showed that modifications at the phenyl ring enhanced cytotoxicity against breast cancer cell lines. The tested compounds exhibited IC50 values in the low micromolar range .
- Antimicrobial Screening : In a comparative study, compounds with sulfanyl groups displayed higher efficacy against Gram-positive bacteria compared to their non-sulfanyl counterparts. This suggests a potential role for the sulfanyl moiety in enhancing antimicrobial activity .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that regulate cell signaling and growth.
Data Table: Biological Activities Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
